Flunisolide is classified as a synthetic corticosteroid. Its primary mechanism involves the inhibition of inflammatory mediators, making it a valuable therapeutic agent in respiratory medicine. The compound is derived from steroid hormones and is part of a broader category of intranasal corticosteroids used for their localized effects on the sinonasal mucosa .
Flunisolide can be synthesized through several chemical pathways involving the modification of steroid structures. The synthesis typically includes:
The detailed synthetic route can vary, but it generally follows established organic synthesis protocols for corticosteroids .
Flunisolide has a complex molecular structure characterized by multiple rings and functional groups. Its chemical formula is with a molecular weight of approximately 434.5 g/mol.
A structural diagram can be represented using various chemical drawing software tools to visualize the complex arrangement of atoms within Flunisolide.
Flunisolide undergoes several chemical reactions that are crucial for its therapeutic action:
These reactions are essential for understanding how Flunisolide exerts its effects in clinical settings .
Flunisolide acts by binding to glucocorticoid receptors located in the cytoplasm of target cells:
Data from clinical studies demonstrate significant improvements in symptom scores when Flunisolide is used as directed .
These properties are critical for understanding Flunisolide's pharmacokinetics and bioavailability .
Flunisolide has several applications in medical science:
Research continues into optimizing delivery methods and formulations to enhance its efficacy further .
Flunisolide is a pregnane-derived corticosteroid with the molecular formula C24H31FO6 and a molecular weight of 434.50 g/mol [1] [5]. Its systematic IUPAC name is (1S,2S,4R,8S,9S,11S,12S,13R,19S)-19-fluoro-11-hydroxy-8-(2-hydroxyacetyl)-6,6,9,13-tetramethyl-5,7-dioxapentacyclo[10.8.0.0²,⁹.0⁴,⁸.0¹³,¹⁸]icosa-14,17-dien-16-one [5]. Structurally, it features:
The compound crystallizes as a white to creamy white powder with moderate solubility profiles: highly soluble in acetone, sparingly soluble in chloroform, slightly soluble in methanol, and practically insoluble in water [9]. Its octanol-water partition coefficient (Log P) of 1.36 indicates moderate lipophilicity, positioning it between hydrophilic corticosteroids like dexamethasone (Log P 1.68) and highly lipophilic analogs like mometasone furoate (Log P 4.73) [3] [8]. This balance influences nasal tissue retention and systemic absorption characteristics.
Table 1: Physicochemical Properties of Flunisolide
Property | Value | Significance |
---|---|---|
Molecular Formula | C24H31FO6 | Determines biochemical interactions |
Molecular Weight | 434.50 g/mol | Impacts diffusion and membrane permeability |
Log P (Partition Coefficient) | 1.36 | Moderate lipophilicity enhances tissue retention |
Crystallinity | White to creamy white powder | Pharmaceutical formulation stability |
Solubility in Water | Practically insoluble | Limits systemic absorption from nasal mucosa |
Flunisolide’s development originated from structural modifications of fluocinolone acetonide, patented in 1958 by Syntex researchers seeking corticosteroids with enhanced topical activity and reduced systemic effects [2] [4]. Clinical development accelerated in the 1970s, culminating in its first regulatory approval by the FDA in 1978 for intranasal use (Nasalide®), followed by an inhaled formulation (Aerobid®) for asthma in 1981 [2] [6]. The manufacturer IVAX LLC secured global approvals, establishing flunisolide as the third intranasal corticosteroid commercialized worldwide after beclomethasone dipropionate and betamethasone valerate [2] [9].
Significant regulatory milestones include:
Patent protection expired in the 1990s, enabling widespread generic production. Current pharmacopeial standards specify hemihydrate forms (C24H31FO6·½H2O), with stringent controls on related substances including 6β-hydroxyflunisolide, the primary hepatic metabolite [9].
Flunisolide is classified pharmacologically as a first-generation intranasal corticosteroid, distinguished from newer agents by its moderate glucocorticoid receptor (GR) affinity and pharmacokinetic profile [3] [6]. Key classification characteristics include:
Table 2: Classification Relative to Major INCS Agents
Parameter | Flunisolide | 1st-Gen INCS (e.g., Triamcinolone) | 2nd-Gen INCS (e.g., Mometasone) |
---|---|---|---|
Relative Receptor Affinity | 190 | 100–233 | 1200–2989 |
Log P (Lipophilicity) | 1.36 | 1.85–2.32 | 3.89–4.73 |
Nasal Bioavailability | 40–50% | 22–46% | <1–0.5% |
Plasma Half-life | 1.8 hours | 1.5–3.1 hours | 14–17 hours |
The therapeutic index (TI) of flunisolide—calculated as the ratio of the dose causing 20% cortisol suppression to the therapeutic dose—is 2.7, lower than second-generation agents like fluticasone furoate (TI 101) due to greater systemic exposure at clinical doses [3]. Its physicochemical properties necessitate twice-daily dosing for allergic rhinitis, whereas newer INCS achieve efficacy with once-daily regimens [6] [8]. Despite these limitations, flunisolide remains therapeutically relevant due to established efficacy in seasonal/perennial rhinitis and off-label applications in pediatric serous otitis media [6] [7].
Table 3: Therapeutic Index Comparison of Selected INCS
INCS Agent | Dose for 20% Cortisol Suppression (µg/day) | Therapeutic Dose (µg/day) | Therapeutic Index |
---|---|---|---|
Flunisolide | 1,271 | 464 | 2.7 |
Triamcinolone acetonide | 713 | 220 | 3.2 |
Fluticasone propionate | 18,020 | 200 | 90 |
Fluticasone furoate | 11,095 | 110 | 101 |
Data derived from pharmacokinetic studies measuring hypothalamic-pituitary-adrenal axis suppression [3]
CAS No.: 64755-14-2
CAS No.: 3724-64-9
CAS No.:
CAS No.: 33227-10-0
CAS No.: 1242240-30-7